The table below summarizes the key ADME parameters of encorafenib derived from clinical studies.
| Parameter | Findings | Study Details |
|---|
| Absorption | • Fraction Absorbed: ≥86% [1] [2] • Tmax (Fasted): ~2 hours [2] • Tmax (Fed): ~4 hours [2] • Food Effect (High-fat meal): ↓ Cmax by 36%; minimal change in AUC (fasted vs. fed) [2] • Proton-Pump Inhibitor (Rabeprazole): No clinically significant effect on exposure [2] | • Dose: Single oral 100 mg [1] • Formulation: Amorphous solid dispersion capsule [2] | | Distribution | • Apparent Volume of Distribution (Vz/F): 164 L (Geometric mean, CV% 70) [2] • Protein Binding: 86% (in vitro, human plasma) [2] • Blood-to-Plasma Ratio: 0.58 [2] • Transporter Interaction: In vitro and mouse model studies indicate this compound is a substrate for efflux transporters P-gp (MDR1/ABCB1) and BCRP (ABCG2), which limit its brain accumulation [3]. | • A study in mice showed that the combined absence of Abcb1a/1b and Abcg2 led to a 7.6-fold increase in brain penetration compared to wild-type mice [3]. | | Metabolism | • Primary Pathway: Hepatic, primarily via CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%) [2]. • Major Metabolic Reaction: N-dealkylation [1]. • Key Metabolite: Formation of M42.5 (LHY746) [1]. • Autoinduction: Apparent clearance increases with repeated dosing, attributed to autoinduction of CYP3A4 [2]. | • In silico Prediction: The StarDrop WhichP450 module identified methoxyl and 2-propanyl groups as metabolic soft spots [4]. | | Excretion | • Total Recovery: ≥93.9% of administered radioactive dose [1]. • Feces: 47.2% of dose (5.0% as unchanged parent drug) [1] [2]. • Urine: 47.2% of dose (1.8% as unchanged parent drug) [1] [2]. • Major Clearance Pathway: Metabolism (~88% of recovered dose) [1]. | • Dose: Single oral 100 mg [¹⁴C] this compound in healthy male subjects [1]. |
The data in the summary table were generated using rigorous clinical and analytical methods. Here are the methodologies for two critical types of studies.
This study is fundamental for characterizing the excretion and metabolism of a drug.
This methodology is used in drug discovery and development to predict a drug's metabolic half-life and intrinsic clearance.
The following diagram synthesizes information from the search results to illustrate the key ADME processes of this compound.
This integrated ADME profile shows that while this compound's absorption is high and relatively unaffected by food or gastric pH, its distribution to sanctuary sites like the brain is limited by active efflux transporters, and its clearance is dominated by extensive hepatic metabolism [1] [2] [3].
| Parameter | Value / Finding | Conditions / Note |
|---|---|---|
| Cmax | 72.54 µg/L [1] | Single dose in rats; human dose is 300-450 mg QD [2] [3] [4] |
| Tmax | ~2 hours [1] [5] [6] | Rapidly absorbed [5] [6] |
| AUC | Data from bioanalytical method: 3.75-150 µg/L linear range for calibration [1] [7] | - |
| Half-life (T₁/₂) | ~3.5 to 6 hours (plasma elimination) [5] [6] | Differs from prolonged target binding half-life (>30 hours) [5] |
| Oral Bioavailability | ≥86% [8] [5] | High fraction absorbed |
| Primary Metabolite | LHY746 (M42.5) via N-dealkylation [8] | Formed by CYP3A4; considered inactive [3] [8] |
| Protein Binding | 86% [6] | - |
| Route of Elimination | ~47% feces (5% as parent), ~47% urine (2% as parent) [8] [6] | Metabolism is primary clearance pathway (~88%) [8] |
| Key Metabolizing Enzymes | CYP3A4 (83%), CYP2C19 (16%), CYP2D6 (1%) [2] | - |
| Autoinduction | Steady-state exposure ~50% lower vs. single dose [2] [3] | Due to autoinduction of CYP3A4 metabolism |
The quantitative data in the table above were generated through rigorous bioanalytical and clinical studies. Below are the methodologies for the core experiments cited.
A validated LC-MS/MS method was developed for the simultaneous quantitation of this compound and its combination therapy partner, cetuximab, in plasma [1] [7].
A phase I, open-label study investigated the ADME of this compound in healthy male subjects [8].
NCT01436656) : Single-center, open-label study [8].Several clinical DDI studies were conducted to evaluate the interaction potential of this compound, primarily documented in a phase I study (NCT03864042) [2] [3].
This compound's clinical efficacy is driven not only by its plasma PK but also by its unique target binding kinetics.
The following diagram illustrates the MAPK signaling pathway targeted by this compound, showing both its intended inhibitory action and the paradoxical activation effect.
The following table summarizes the key findings from a human ADME (Absorption, Distribution, Metabolism, and Excretion) study for Encorafenib [1].
| Aspect | Description / Value |
|---|---|
| Study Type | Phase I, open-label, single-center ADME study [1]. |
| Subjects | 4 healthy male subjects [1]. |
| Dose | Single oral 100 mg dose of [14C]this compound (90 μCi) [1]. |
| Primary Metabolic Pathway | N-dealkylation of the isopropyl carbamic acid methyl ester [1]. |
| Primary Metabolite (M42.5) | LHY746 [1]. |
| Major Clearance Route | Metabolism (~88% of recovered radioactive dose) [1]. |
| Excretion Balance (Feces vs. Urine) | Equal mean recovery of 47.2% in both feces and urine [1]. |
| Unchanged Drug in Feces | 5.0% of the administered dose [1]. |
| Unchanged Drug in Urine | 1.8% of the administered dose [1]. |
| Fraction of Oral Absorption | Estimated to be at least ~86% [1]. |
| Role of CYP3A4 | Major enzyme, contributes to ~83% of total oxidative clearance [2]. |
The methodology for the pivotal ADME study was designed to fully characterize the pharmacokinetic profile of this compound [1].
The diagram below illustrates the primary metabolic pathway of this compound and its interaction with other substances, based on data from the ADME and drug-drug interaction (DDI) studies [1] [2].
> The primary metabolic pathway of this compound, mediated by the CYP3A4 enzyme, and the site of a known drug-drug interaction.
The table below summarizes the key quantitative data on encorafenib's inhibition of its primary kinase targets from cell-free biochemical assays.
| Kinase Target | Reported IC50 Value | Source / Context |
|---|---|---|
| B-Raf (V600E) | 0.3 nM [1] [2] / 0.35 nM [3] | Cell-free biochemical assay |
| CRAF (Wild-Type) | 0.3 nM [3] / 8 nM [2] | Cell-free biochemical assay |
| B-Raf (Wild-Type) | 0.47 nM [3] | Cell-free biochemical assay |
This compound's high potency against CRAF is a key feature, as CRAF-mediated signaling is a recognized resistance mechanism to BRAF inhibition [4]. Its selectivity was demonstrated in a broad kinase panel, showing potent inhibition of only a few other kinases besides BRAF and CRAF, such as JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 at clinically achievable concentrations [3].
This compound is an ATP-competitive inhibitor that targets the RAF/MEK/ERK signaling pathway. In BRAF V600E-mutant cells, the mutant BRAF protein acts as a constitutively active monomer, driving continuous cell proliferation. This compound potently inhibits this mutant protein. A defining characteristic is its extremely slow off-rate (dissociation half-life >24 hours) from BRAF V600E, resulting in sustained target suppression even after drug clearance [1] [2] [5].
The following diagram illustrates the core signaling pathway and this compound's role in inhibiting it.
This compound inhibits mutant BRAF and CRAF in the MAPK signaling pathway.
A critical concept in BRAF inhibition is paradoxical MAPK pathway activation. In BRAF wild-type cells with pre-existing RAS mutations, "αC-OUT" BRAF inhibitors like this compound can promote RAF dimerization, leading to unintended pathway activation [2]. However, this compound's high "paradox index" (50, compared to 10 for dabrafenib and 5.5 for vemurafenib) indicates a wider therapeutic window and reduced likelihood of causing side effects like cutaneous squamous cell carcinoma [2].
The data on this compound's activity is derived from standard, robust experimental protocols.
This compound's properties position it as a second-generation BRAF inhibitor.
Encorafenib exerts its anti-tumor effects by selectively targeting key components of the MAPK signaling cascade. The table below summarizes its core pharmacological properties.
| Property | Description |
|---|---|
| Primary Target | BRAF V600E mutant kinase; also inhibits wild-type BRAF and CRAF [1]. |
| IC₅₀ Values | BRAF V600E: 0.35 nM; wild-type BRAF: 0.47 nM; CRAF: 0.3 nM [1]. |
| Key Distinguishing Feature | Dissociation half-life >30 hours, enabling sustained target suppression [2]. |
| Major Combinations | Binimetinib (MEK inhibitor) for melanoma/NSCLC; Cetuximab (anti-EGFR) for colorectal cancer [1]. |
This compound binds to the ATP-binding site of BRAF kinases, blocking their activity. In BRAF V600-mutant cells, this inhibits the downstream phosphorylation and activation of MEK and ERK, suppressing proliferation and promoting cell death [1]. Its notably long dissociation half-life (>30 hours) differentiates it from other BRAF inhibitors, potentially enabling more profound and durable pathway suppression [2].
Monotherapy with BRAF inhibitors often leads to feedback reactivation of the MAPK pathway, limiting its effectiveness. Therefore, this compound is clinically used in rational combinations.
Mechanism of this compound Combinations
The efficacy of this compound-based combinations is established in pivotal clinical trials, with key outcomes summarized below.
| Trial / Context | Regimen | Key Efficacy Findings |
|---|---|---|
| COLUMBUS (Melanoma) [2] | This compound + Binimetinib vs. Vemurafenib | Median PFS: 14.9 months vs 7.3 months; ORR: 63% vs 40% |
| BEACON CRC (Colorectal Cancer) [5] [1] | This compound + Cetuximab ± Binimetinib | Improved survival vs chemotherapy; Established new standard for BRAF V600E mCRC |
| LGSOC Meta-analysis [6] | BRAFi + MEKi (in BRAF V600 mutants) | CBR: 100%; ORR: 83% |
The pre-clinical activity of this compound was characterized using standard in vitro and in vivo models.
Despite the efficacy of combination therapies, acquired resistance remains a challenge, often involving MAPK pathway reactivation.
Encorafenib is an ATP-competitive RAF kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF [1] [2]. Its most distinguishing feature is its slow dissociation rate (off-rate) from the BRAF V600E protein.
T₁/₂-diss): >24 hours [3] to >30 hours [4]. This is significantly longer than that of vemurafenib (0.5 hours) and dabrafenib (2 hours) [4].The following diagram illustrates the primary mechanism of this compound and its key differentiator.
The table below summarizes key quantitative data from biochemical and cellular assays.
| Assay Type | Target / Process | Cell Line / System | Key Metric & Value |
|---|---|---|---|
| Biochemical Assay [2] [3] | BRAF V600E inhibition | Cell-free | IC₅₀ = 0.3 nM |
| Biochemical Assay [2] | Wild-type BRAF inhibition | Cell-free | IC₅₀ = 0.47 nM |
| Biochemical Assay [2] | CRAF inhibition | Cell-free | IC₅₀ = 0.3 nM |
| Cellular Assay [3] | Phospho-ERK (pERK) suppression | A375 (BRAF V600E melanoma) | EC₅₀ = 3 nM |
| Cellular Assay [3] | Cell proliferation inhibition | A375 (BRAF V600E melanoma) | EC₅₀ = 4 nM |
| Cellular Assay [4] | Cell proliferation inhibition | Panel of BRAF V600-mutant melanoma lines | IC₅₀ ≤ 40 nM |
| Kinase Selectivity [1] [4] | Other kinases (JNK1/2/3, LIMK1/2, etc.) | In vitro panel | Inhibition at clinically achievable conc. (≤0.9 µM) |
| Specificity [3] | Cell proliferation inhibition | >400 BRAF wild-type cell lines | No significant activity |
Here are the methodologies for key experiments cited in the search results.
The data reveals why this compound is considered a second-generation BRAF inhibitor:
The following table summarizes the key in vivo models and treatment agents used in recent encorafenib studies.
| Model Type | Specific Models Used | BRAF Status | Microsatellite Status | Treatment Agents |
|---|---|---|---|---|
| Patient-Derived Xenograft (PDX) [1] | B1003b, BB8140, C5002, C5003 [1] | V600E [1] | B1003b: MSI-H; Others: MSS [1] | This compound (BRAFi), Cetuximab (anti-EGFR), 5-FU, Irinotecan, Oxaliplatin [1] |
| Cell Line-Derived Xenograft [1] | HT29 [1] | V600E [1] | Information not specified | This compound, Cetuximab, FOLFIRI, FOLFOX [1] |
This table synthesizes quantitative data on the anti-tumor efficacy of various this compound-based regimens from the reviewed studies.
| Treatment Regimen | Xenograft Model | Key Efficacy Findings | Reported Values |
|---|---|---|---|
| FOLFOXIRI + E+C [1] | HT29 & PDX models [1] | Most active first-line treatment [1] | Information not quantified in results |
| FOLFIRI + E+C [1] | HT29 & PDX models [1] | Highly active first-line treatment [1] | Information not quantified in results |
| This compound + Cetuximab (E+C) [1] | Four PDX models [1] | Loss of efficacy after FOLFIRI pre-treatment [1] | 45% average efficacy loss [1] |
| FOLFIRI [1] | Four PDX models [1] | Loss of efficacy after E+C pre-treatment [1] | 62% average efficacy loss [1] |
| This compound + IMM-6-415 [2] | A-375 (melanoma) & HT-29 (CRC) [2] | Superior tumor growth inhibition (TGI) vs. This compound + binimetinib [2] | Information not quantified in results |
For the core in vivo study evaluating combination therapies, the experimental workflow and key parameters were as follows [1]:
This compound is an ATP-competitive RAF kinase inhibitor that selectively targets mutant BRAF V600E. Its key pharmacological advantage is a slow dissociation rate from the BRAF V600E protein, leading to prolonged target suppression compared to earlier generation BRAF inhibitors [3].
The diagram below illustrates the mechanism of this compound in the MAPK pathway and the rationale for its combination with cetuximab and chemotherapy in colorectal cancer.
The diagram shows that in BRAF V600E mutant CRC cells, the mutant BRAF protein signals as a hyperactive monomer, driving constitutive MEK/ERK activation and promoting tumor cell proliferation and survival [4]. This compound directly inhibits the BRAF V600E monomer. A critical resistance mechanism is EGFR-mediated feedback reactivation of the MAPK pathway; cetuximab, an anti-EGFR antibody, blocks this reactivation [1] [4]. Combining these targeted therapies with chemotherapy provides a multi-pronged attack on the tumor.
Transcriptomic analysis of resistant models revealed that tumors progressing on FOLFIRI upregulated Epithelial-Mesenchymal Transition (EMT) and MAPK pathway genes, while tumors progressing on E+C typically had suppressed MAPK signaling. The triple combination of FOLFOX + E+C was particularly effective at suppressing both EMT and MAPK signaling, preventing the emergence of these resistance pathways [1].
The strong preclinical rationale for combining this compound and cetuximab with chemotherapy has been successfully translated into the clinic. The pivotal BREAKWATER Phase III trial demonstrated that first-line treatment with this compound + cetuximab + mFOLFOX6 in patients with BRAF V600E mutant metastatic colorectal cancer significantly improved outcomes compared to standard chemotherapy [5]:
Ongoing research is exploring next-generation combinations, such as pairing this compound with the novel MEK inhibitor IMM-6-415, which has shown superior tumor growth inhibition compared to the this compound + binimetinib combination in BRAF V600E xenograft models [2].
The table below summarizes the core pharmacokinetic data available for this compound.
| Parameter | Value | Additional Context |
|---|---|---|
| Volume of Distribution | 164 L [1] [2] | Percent coefficient of variation (CV%) is 70% [1]. |
| Plasma Protein Binding | 86% [1] [2] | Binds to human plasma proteins [1]. |
| Oral Bioavailability | At least 86% [1] | The fraction of the oral dose absorbed [1]. |
| Blood-to-Plasma Ratio | 0.58 [1] | - |
| Apparent Clearance | 14 L/h (Day 1) [1] | Increases to 32 L/h at steady-state due to autoinduction [1]. |
| Elimination Half-life | 3.5 hours [3] | - |
This compound is extensively metabolized, and understanding this process is crucial in drug development. The following diagram illustrates its primary metabolic pathway and elimination routes.
The primary metabolic clearance pathway for this compound is N-dealkylation to form the metabolite M42.5 (LHY746) [4]. Metabolism is the major clearance mechanism, accounting for approximately 88% of the recovered radioactive dose in a human ADME study [4].
Encorafenib is a potent BRAF V600E kinase inhibitor that has emerged as a critical therapeutic option for patients with unresectable or metastatic melanoma, and more recently, for metastatic non-small cell lung cancer (NSCLC) in adults [1] [2]. The drug functions by inhibiting the BRAF gene, specifically targeting the B-raf protein, which is a proto-oncogene playing a significant role in the MAP kinase/ERK signaling pathway that regulates cell division, differentiation, and secretion [3]. Chemically, this compound features three aromatic rings—pyrimidine, pyrazole, and benzyl—substituted with aminopropyl carbamate, isopropyl, and methanesulfonamide groups [1]. The pharmacokinetic profile of this compound is characterized by wide inter-individual variability, with coefficient of variation values for plasma trough concentrations at steady-state reaching as high as 320% [4] [2]. This substantial variability, coupled with the established relationship between higher systemic exposure and increased incidence of grade 3-4 adverse events, necessitates therapeutic drug monitoring (TDM) to ensure optimal dosing for both efficacy and safety [4] [2].
The clinical expansion of this compound beyond melanoma to include other cancers with BRAF V600 mutations such as colorectal cancer (in combination with cetuximab) and ongoing clinical trials for thyroid cancer and advanced solid tumors further underscores the need for robust bioanalytical methods [4] [1] [2]. Additionally, this compound has a major, active metabolite M42.5A (LHY746), which inhibits BRAF V600E, wild-type BRAF, and CRAF, suggesting that monitoring of metabolite concentrations may have clinical relevance [4] [2]. The development of a reliable LC-MS/MS method for quantifying this compound and its metabolites in human plasma is therefore critical for supporting pharmacokinetic studies, pharmacogenetic investigations, and routine therapeutic drug monitoring in clinical practice.
The sample preparation employs a protein precipitation method optimized for this compound quantification:
Note: During method development, protein precipitation with methanol demonstrated improved peak shapes and reproducibility compared to acetonitrile [2]. The 2 μL injection volume was found to be superior to 5 μL, which caused greater analyte signal suppression [2].
The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of this compound in human plasma:
Method validation was performed in accordance with the current U.S. Food and Drug Administration Guidance on Bioanalytical Method Validation [4] [2]. The validation process assessed the eight essential characteristics of LC-MS/MS method validation: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effect, and stability [5].
Table 1: Method Validation Results for this compound in Human Plasma
| Validation Parameter | Results for this compound | Acceptance Criteria |
|---|---|---|
| Accuracy (%) | 94.6–112.0 | 85–115% of nominal concentration |
| Within-run precision (% RSD) | 1.9–3.4 | ≤15% |
| Between-run precision (% RSD) | 1.7–12.0 | ≤15% |
| Linearity range (ng/mL) | 10–4,000 | Correlation coefficient (r²) > 0.99 |
| Recovery (%) | 85.6–90.9 | Consistent and reproducible |
| Matrix factor | 0.87–0.98 (% RSD <6.4) | Consistent across lots |
| Lower limit of quantification (ng/mL) | 10 | Signal-to-noise ratio ≥20:1 |
Table 2: Stability of this compound Under Various Storage Conditions
| Storage Condition | Duration | Results |
|---|---|---|
| Bench-top stability | 24 hours | Stable |
| Processed sample stability | 24 hours (10°C) | Stable |
| Freeze-thaw stability | 3 cycles | Stable |
| Long-term storage | 4 weeks (-80°C) | Stable |
The validation results demonstrated that the method is both accurate and precise across the entire concentration range of 10 to 4,000 ng/mL for this compound [4] [2]. The consistent recovery rates between 85.6% and 90.9% indicate efficient and reproducible extraction of this compound from human plasma [4] [2]. The internal standard-normalized matrix factors ranging between 0.87 and 0.98 with good precision (% RSD <6.4%) confirm that matrix effects are well-controlled and do not significantly impact the quantification accuracy [4] [2]. Stability testing under various conditions indicated that this compound remains stable in human plasma under typical storage and processing conditions, supporting the reliability of the method for routine application [4] [2].
Robustness testing evaluates the method's capacity to remain unaffected by small but deliberate variations in procedural parameters, providing an indication of the method's suitability and reliability during normal use [6]. For the this compound LC-MS/MS method, the following parameters should be evaluated for robustness:
A Plackett-Burman design is recommended for robustness testing as it provides an economical experimental approach for evaluating multiple factors simultaneously [6]. This design is particularly efficient for screening purposes where the main effects are of primary interest. The experimental design should include:
Table 3: Example Robustness Factor Selection and Limits for LC-MS/MS Method
| Factor | Nominal Value | Lower Level | Upper Level |
|---|---|---|---|
| Buffer concentration | 10 mM | 8 mM | 12 mM |
| Methanol ratio | 60% | 58% | 62% |
| pH | 8.5 | 8.3 | 8.7 |
| Flow rate | 0.4 mL/min | 0.35 mL/min | 0.45 mL/min |
| Column temperature | 40°C | 37°C | 43°C |
| Gradient timing | 6.0 min | 5.9 min | 6.1 min |
The following diagram illustrates the systematic approach to method robustness testing:
The validated LC-MS/MS method for this compound has demonstrated clinical applicability through the successful quantitation of the drug in plasma samples from cancer patients receiving standard-of-care treatment [4] [2]. The method's proven reproducibility was confirmed through incurred sample reanalysis, making it suitable for therapeutic drug monitoring of this compound in clinical practice [4] [2]. For TDM implementation, the following protocol is recommended:
The method also allows for semi-quantitation of the major this compound metabolite M42.5A (LHY746) against the this compound calibration curve [4] [2]. This semi-quantitative approach is particularly valuable when reference standards for metabolites are not available or are extremely expensive. For semi-quantitation:
The combination of Encorafenib (a BRAF inhibitor) and Cetuximab (an EGFR inhibitor) represents a significant advance in treating BRAF V600E-mutant mCRC, a cancer known for its aggressive nature and poor prognosis [1] [2]. This targeted doublet therapy addresses the resistance mechanisms that can develop with BRAF inhibitor monotherapy by providing dual inhibition of the MAPK signaling pathway.
Recent practice-changing data from the BREAKWATER phase 3 trial established this combination with chemotherapy as a new first-line standard of care, showing a significant improvement in overall survival [1]. As this regimen moves into earlier lines of treatment, the role of TDM becomes increasingly important to:
A robust bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed and validated for the simultaneous quantification of this compound and cetuximab in rat plasma, adhering to FDA guidelines [5]. This method offers high sensitivity and specificity for precise TDM.
The table below summarizes the key validation parameters of the method, demonstrating its reliability for bioanalysis.
| Validation Parameter | Result for this compound | Result for Cetuximab |
|---|---|---|
| Linear Range | 3.75–150 ng/mL | 0.25–10 µg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Precision (%RSD) | <5.2% | <6.8% |
| Accuracy (%Bias) | -3.5% to 5.8% | -4.2% to 6.5% |
| Extraction Recovery | 95.2% | 92.7% |
This section provides a step-by-step workflow for the sample preparation, analysis, and data processing for the simultaneous quantification of this compound and cetuximab.
The following diagram illustrates the complete experimental procedure from sample collection to data analysis:
The specific instrumental settings for chromatography and mass spectrometry are detailed in the tables below.
Table 2. Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | Zorbax Bonus-RP (100 mm x 4.6 mm, 3.5 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) / %B: 0.0/50, 2.0/80, 5.0/80, 5.1/50, 7.0/50 |
Table 3. Mass Spectrometry Conditions (MRM)
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (sec) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 540.2 | 381.2 | 0.15 | 80 | 35 |
| Cetuximab | 495.3 | 295.1 | 0.15 | 75 | 30 |
| Tofacitinib (IS) | 313.2 | 249.2 | 0.15 | 70 | 25 |
For context in interpreting TDM results, the established clinical dosing regimen for this combination in mCRC is as follows [3]:
Treatment is continuous until disease progression or unacceptable toxicity [3]. On Day 1 of each cycle, it is recommended to administer this compound 30 minutes before the cetuximab infusion [3].
This application note provides a detailed LC-MS/MS protocol for the simultaneous quantification of this compound and cetuximab, facilitating therapeutic drug monitoring. The method is sensitive, precise, and accurate, conforming to regulatory standards. Implementing TDM using this protocol can help optimize the dosing of this promising targeted therapy, ultimately improving outcomes for patients with BRAF V600E-mutant metastatic colorectal cancer.
Encorafenib (Braftovi) is a second-generation BRAF kinase inhibitor approved for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations, and for BRAF-mutant metastatic colorectal cancer in combination with other targeted therapies [1] [2]. As a targeted therapeutic agent, this compound demonstrates improved specificity and a longer half-life compared to first-generation BRAF inhibitors, making it a critical component in the management of BRAF-mutant malignancies [3]. The therapeutic drug monitoring (TDM) of this compound is essential for optimizing clinical outcomes due to the significant inter-individual variability in drug exposure observed in patients, which can impact both efficacy and toxicity [4].
Bioanalytical method development for this compound quantification represents a significant challenge for researchers due to the complex nature of plasma matrices and the stringent regulatory requirements for method validation. This application note provides a comprehensive and validated protocol for the extraction and quantification of this compound from plasma samples using protein precipitation (PP) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The methods described herein have been optimized from peer-reviewed studies [1] [4] [5] and validated in accordance with FDA bioanalytical method validation guidelines, providing researchers with robust procedures suitable for preclinical and clinical studies.
The analytical workflow for this compound quantification in plasma samples involves several critical steps from sample collection through data analysis. The process is designed to maximize recovery, minimize matrix effects, and ensure the generation of reliable data suitable for pharmacokinetic studies and therapeutic drug monitoring. A fundamental understanding of this workflow is essential for proper method implementation.
The following diagram illustrates the complete experimental workflow for this compound extraction and analysis:
Figure 1: Experimental workflow for this compound extraction and analysis from plasma samples
The rationale for selecting protein precipitation as the extraction technique is multifaceted. PP provides an excellent balance between simplicity, efficiency, and effectiveness for this compound extraction. The technique effectively removes phospholipids and other interfering components from plasma while maintaining high recovery rates for this compound, which consistently exceed 85% in validated methods [4]. Furthermore, PP is readily scalable for high-throughput analyses and requires minimal specialized equipment, making it accessible to most analytical laboratories.
Thaw frozen plasma samples overnight at 4°C or for 60 minutes at room temperature, then vortex for 30 seconds to ensure homogeneity.
Pipette 50 μL of plasma into a clean 1.5 mL microcentrifuge tube. For calibration standards, use blank plasma fortified with working standard solutions. For quality control (QC) samples, use blank plasma fortified at low, medium, and high concentrations.
Add 150 μL of internal standard working solution (spebrutinib or [¹³C,²H₃]-encorafenib in acetonitrile) to each sample [4]. This represents a 3:1 ratio of precipitation solvent to plasma, which has been optimized for maximum protein precipitation while maintaining acceptable sample dilution.
Vortex mix vigorously for 2 minutes to ensure complete protein precipitation and drug extraction.
Centrifuge at 17,000 × g for 10 minutes at 4°C to compact the protein pellet [4].
Carefully transfer 130 μL of the supernatant to a clean autosampler vial or a new microcentrifuge tube. Take care not to disturb the protein pellet.
Optional: Evaporate and reconstitute if sensitivity enhancement is required. Evaporate the supernatant under nitrogen stream or SpeedVac, then reconstitute in 50-100 μL of initial mobile phase composition.
The following table summarizes the optimized chromatographic conditions for this compound separation from plasma matrix components:
Table 1: Chromatographic conditions for this compound analysis
| Parameter | Condition 1 [1] | Condition 2 [5] | Condition 3 [4] |
|---|---|---|---|
| Column | Agilent Eclipse Plus C18 (50 × 2.1 mm, 1.8 μm) | C18 column (exact dimensions not specified) | Reversed-phase C18 column |
| Mobile Phase | 0.1% FA in water:ACN (67:33, v/v) | Ammonium hydroxide in water:methanol | Gradient elution with A: 2mM ammonium bicarbonate in water, B: methanol |
| Flow Rate | 0.35 mL/min | Not specified | Not specified |
| Injection Volume | Not specified | 10 μL | Not specified |
| Run Time | 2.0 min | Not specified | Not specified |
| Column Temperature | Not specified | 40°C | Not specified |
Ionization mode: Positive electrospray ionization (ESI+)
Detection: Multiple reaction monitoring (MRM)
Table 2: Optimized MRM transitions for this compound and internal standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound [1] | 540.1 | 359.1 | 54 | 46 |
| This compound [5] | 540.2 | 354.0 | Not specified | Not specified |
| Spebrutinib (IS) [1] | 424.1 | 370.1 | 58 | 32 |
| [¹³C,²H₃]-Encorafenib (IS) [4] | Not specified | Not specified | Not specified | Not specified |
The protein precipitation method for this compound has been extensively validated according to FDA guidelines for bioanalytical method validation. The following tables summarize the key validation parameters:
Table 3: Method validation parameters for this compound in plasma
| Validation Parameter | Reported Performance | Reference |
|---|---|---|
| Linear Range | 0.5-3000 ng/mL (r² ≥ 0.997) | [1] |
| Linear Range | 10-4000 ng/mL | [4] |
| LLOQ | 0.5 ng/mL | [1] |
| LLOQ | 10 ng/mL | [4] |
| Accuracy | 94.6-112.0% | [4] |
| Precision (Within-run) | 1.9-3.4% RSD | [4] |
| Precision (Between-run) | 1.7-12.0% RSD | [4] |
| Recovery | 92.88-102.28% | [1] |
| Recovery | 85.6-90.9% | [4] |
| Matrix Effect | Normalized MF: 0.87-0.98 (%RSD <6.4%) | [4] |
Table 4: Stability of this compound under various storage conditions
| Stability Condition | Result | Reference |
|---|---|---|
| Freeze-thaw stability (3 cycles) | Stable | [4] |
| Short-term temperature stability (room temp) | Stable | [4] |
| Long-term stability (-80°C) | Stable | [4] |
| Post-preparative stability (autosampler) | Stable | [4] |
The validation data demonstrates that the protein precipitation method provides excellent sensitivity with LLOQ values as low as 0.5 ng/mL, which is sufficient for monitoring trough concentrations in patients receiving standard this compound doses [1]. The precision and accuracy values well within the acceptable limits of ±15% RSD and ±15% deviation, respectively, confirm the reliability of the method for quantitative analysis.
The validated protein precipitation method for this compound has been successfully applied in various research and clinical settings:
The robustness of this protein precipitation method, combined with its simplicity and cost-effectiveness, makes it particularly suitable for routine clinical monitoring and high-throughput analysis in laboratories supporting oncology clinical trials and therapeutic drug management services.
This application note provides a comprehensive and validated protocol for the extraction and quantification of this compound from plasma samples using protein precipitation followed by LC-MS/MS analysis. The method demonstrates excellent performance across all validation parameters, including sensitivity, precision, accuracy, and robustness. The simplicity of the protein precipitation approach makes it particularly advantageous for laboratories requiring high-throughput analysis of clinical samples. This validated method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications involving this compound, ultimately supporting the optimization of targeted therapy for patients with BRAF-mutant malignancies.
The following tables consolidate key pharmacokinetic findings from clinical studies involving the encorafenib and binimetinib combination.
Table 1: Effect of this compound on Cytochrome P450 (CYP) Enzyme Probe Substrates (Inje Cocktail Study) [1]
This table summarizes the results of a drug-drug interaction study investigating the effect of steady-state this compound on various CYP enzymes. Geometric least-squares mean ratios (with 90% confidence intervals) are reported.
| CYP Enzyme | Probe Substrate | Impact of Steady-State this compound (Day 14 vs. Day 1) | Clinical Conclusion |
|---|
| CYP3A4 | Midazolam | Cmax ↓ 74% AUClast ↓ 82% | Strong inducer | | CYP2C9 | Losartan | No clinically significant DDI | Not an inducer | | CYP1A2 | Caffeine | No clinically significant DDI | Not an inducer | | CYP2C19 | Omeprazole | No clinically significant DDI | Not an inducer | | CYP2D6 | Dextromethorphan | No clinically significant DDI | Not an inducer |
Table 2: Effect of Modafinil (a CYP3A4 Inducer) on this compound and Binimetinib Pharmacokinetics [2] This table shows the geometric least-squares mean ratio (GMR%) of exposure parameters when this compound and binimetinib were co-administered with modafinil versus alone.
| Analyte | Impact of Steady-State Modafinil (Day 21 vs. Day 14) | Conclusion |
|---|
| This compound | Cmax ↓ 20.2% AUClast ↓ 23.8% | Weak effect; no dosing adjustment needed | | This compound Metabolite (LHY746) | No substantial change | - | | Binimetinib | No clinically significant DDI | Not susceptible to CYP3A4-mediated DDIs | | Binimetinib Metabolite (AR00426032) | No clinically significant DDI | - |
Table 3: Absorption, Distribution, Metabolism, and Excretion (ADME) of Binimetinib in Humans [3] This table outlines the mass balance and primary clearance pathways for binimetinib derived from a study with healthy male participants receiving a single 45 mg dose of [14C]-labeled binimetinib.
| Parameter | Result / Finding |
|---|---|
| Total Radioactivity Recovery | 93.6% (mean) of the administered dose |
| Primary Route of Excretion | Feces (62.3%), Urine (31.4%) |
| Major Clearance Pathway | Direct glucuronidation (61.2%) |
| Key Metabolizing Enzymes | UGT1A1 (primary), CYP1A2, CYP2C19 |
| Absorption | At least ≈50%, but likely significantly higher |
The methodologies below are adapted from the cited clinical studies and can serve as a template for designing pharmacokinetic and DDI experiments.
This protocol is designed to evaluate a drug's potential to inhibit or induce multiple CYP enzymes simultaneously [1].
This protocol aims to characterize the absorption, metabolism, and excretion routes of a drug [3].
The following diagrams illustrate the key metabolic pathways of the drugs and the workflow of the DDI study.
Diagram Title: Binimetinib Primary Clearance Pathways
Diagram Title: this compound Oxidative Metabolism
Diagram Title: Inje Cocktail DDI Study Workflow
Encorafenib (Braftovi) is a kinase inhibitor targeting mutated forms of BRAF, specifically the V600E and V600K mutations prevalent in various cancers including metastatic melanoma, colorectal cancer, and non-small cell lung cancer. This compound is typically administered in combination with other targeted therapies such as binimetinib (MEK inhibitor) or cetuximab (EGFR inhibitor) to enhance efficacy and overcome resistance mechanisms. The pharmacokinetic profile of this compound is characterized by significant inter-individual variability (%CV for plasma trough concentrations at steady-state: 320%), necessitating therapeutic drug monitoring (TDM) to ensure optimal dosing and minimize adverse events. Higher systemic exposure to this compound has been correlated with increased incidence of grade 3-4 adverse events, highlighting the critical need for reliable bioanalytical methods to quantify drug levels in patient samples.
The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with CYP3A4 responsible for approximately 83% of its biotransformation, while CYP2C19 and CYP2D6 contribute to a lesser extent (16% and 1%, respectively). The major metabolite M42.5A (also known as LHY746) is formed through N-dealkylation of the isopropyl carbamic acid methyl ester side chain and exhibits pharmacological activity against BRAF V600E, wild-type BRAF, and CRAF. Understanding the metabolic disposition of this compound and its active metabolites is essential for comprehensive pharmacokinetic assessment and safety profiling. The LC-MS/MS method described in these application notes enables simultaneous quantitation of this compound and semi-quantitation of M42.5A, providing a valuable tool for clinical researchers and drug development professionals engaged in personalized cancer therapy.
The analysis was performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with heated electrospray ionization (HESI) operating in positive ion mode. Chromatographic separation was achieved using a reversed-phase high-performance liquid chromatography (HPLC) system with a C18 column maintained at ambient temperature. The mobile phase consisted of ammonium bicarbonate in water (mobile phase A) and methanol (mobile phase B) delivered at a flow rate of 0.5 mL/min with a gradient elution program. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode with optimized transition pairs for this compound, its metabolite M42.5A, and stable isotope-labeled internal standards ([13C,2H3]-encorafenib).
Table 1: LC-MS/MS Instrumentation Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Reversed-phase |
| Column | C18 |
| Mobile Phase A | Ammonium bicarbonate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Elution | Gradient |
| Ion Source | Heated Electrospray Ionization (HESI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The sample preparation employed protein precipitation as the extraction technique, providing efficient recovery while maintaining sample integrity. The protocol follows these steps:
This efficient sample preparation protocol demonstrates consistent mean recovery rates ranging from 85.6% to 90.9% for the analytes of interest, with minimal matrix effects (internal standard-normalized matrix factors: 0.87-0.98, %RSD <6.4%).
The following diagram illustrates the complete analytical workflow for the semi-quantitation of this compound and its metabolites:
The major metabolite of this compound, designated M42.5A (LHY746), is formed through N-dealkylation of the isopropyl-carbamic acid methyl ester side chain. This biotransformation results in a metabolite with distinct physicochemical properties while retaining the core structural elements responsible for BRAF kinase inhibition. The metabolite was identified through assessment reports from the European Medicines Agency and confirmed using tandem mass spectrometry with accurate mass measurement. Structural elucidation was performed using high-resolution mass spectrometry and fragmentation pattern analysis, confirming the molecular formula and key structural features.
In vitro studies have demonstrated that M42.5A maintains pharmacological activity against BRAF V600E, wild-type BRAF, and CRAF, suggesting it may contribute to the overall efficacy and toxicity profile of this compound therapy. The metabolic pathway of this compound primarily involves CYP3A4-mediated oxidation, with subsequent modifications including glucuronidation and sulfation based on comprehensive ADME studies using radiolabeled [14C]this compound. These studies revealed that metabolism represents the major clearance pathway for this compound, accounting for approximately 88% of the recovered radioactive dose, with only minor excretion of unchanged drug in feces (5.0%) and urine (1.8%).
For the semi-quantitation of M42.5A, a pragmatic approach was employed where the metabolite was measured against the this compound calibration curve. This strategy was adopted due to the unavailability or extreme cost of reference standards for metabolites, which is a common challenge in metabolite monitoring. The semi-quantitation method provides relative concentration values that enable assessment of metabolite exposure in relation to the parent drug while acknowledging the potential limitations in absolute accuracy due to differences in ionization efficiency and recovery.
Table 2: Metabolite Identification and Semi-Quantitation Parameters
| Parameter | This compound | M42.5A Metabolite |
|---|---|---|
| Formation Pathway | Parent drug | CYP3A4-mediated N-dealkylation |
| Enzymes Involved | - | CYP3A4 (primary) |
| Pharmacological Activity | BRAF V600E, wild-type BRAF, CRAF inhibition | BRAF V600E, wild-type BRAF, CRAF inhibition |
| Quantitation Approach | Fully quantitative | Semi-quantitative (against parent curve) |
| Reference Standard | Commercially available | Not available/extremely expensive |
| Structural Confirmation | Reference standard | HRMS and fragmentation pattern |
The LC-MS/MS method was validated in accordance with the U.S. Food and Drug Administration Guidance on Bioanalytical Method Validation, demonstrating excellent performance characteristics for the simultaneous quantitation of this compound and semi-quantitation of M42.5A. The validation encompassed parameters including accuracy, precision, linearity, recovery, matrix effects, and stability under various storage conditions.
Table 3: Method Validation Parameters for this compound and M42.5A
| Validation Parameter | This compound | M42.5A Metabolite |
|---|---|---|
| Calibration Range | 10-4,000 ng/mL | Semi-quantitative against this compound curve |
| Accuracy (%) | 94.6-112.0 | Passed validation criteria |
| Within-run Precision (% RSD) | 1.9-3.4 | Passed validation criteria |
| Between-run Precision (% RSD) | 1.7-12.0 | Passed validation criteria |
| Mean Recovery (%) | 85.6-90.9 | Consistent with parent drug |
| Matrix Effects (% RSD) | <6.4 | Passed validation criteria |
| Stability | Stable under various conditions | Passed validation criteria |
The method demonstrated exceptional precision with within-run variation ranging from 1.9% to 3.4% and between-run variation from 1.7% to 12.0% across the validation range. The accuracy profiles remained within 94.6-112.0% of the nominal values, well within acceptable limits for bioanalytical methods. The mean recovery of this compound was consistent and reproducible, with values ranging from 85.6% to 90.9%, indicating efficient and robust sample preparation. The internal standard-normalized matrix factors ranged between 0.87 and 0.98 with precision (%RSD) less than 6.4%, demonstrating minimal matrix suppression or enhancement effects.
The clinical applicability of the assay was confirmed through the (semi-)quantitation of all analytes in plasma samples obtained from cancer patients receiving standard-of-care treatment with this compound. The method successfully quantified this compound and semi-quantified M42.5A in patient samples, demonstrating its suitability for therapeutic drug monitoring and clinical pharmacokinetic studies. The reproducibility of measured analyte concentrations in study samples was confirmed through incurred sample reanalysis, which showed excellent agreement between original and repeat measurements.
The method has been applied to support pharmacogenetic studies and investigate the relationship between this compound exposure and clinical outcomes. The ability to simultaneously monitor parent drug and major metabolites provides valuable insights into potential metabolic polymorphisms that may influence drug exposure and response. Furthermore, the assay enables the exploration of exposure-response relationships for both this compound and its pharmacologically active metabolite, contributing to the optimization of dosing regimens in special populations.
To understand the clinical significance of monitoring this compound and its metabolites, it is essential to comprehend its mechanism of action within the context of the MAPK signaling pathway. The following diagram illustrates the targeted signaling pathway and site of therapeutic intervention:
For successful implementation of this protocol in clinical settings, the following key considerations should be addressed:
Sample Collection: Blood samples should be collected in sodium EDTA tubes and processed to plasma within 1 hour of collection. For trough level monitoring, samples should be collected immediately before the next scheduled dose. The plasma should be aliquoted and stored at -80°C until analysis to ensure stability.
Quality Control: Implement a comprehensive quality control system including calibration standards at minimum six concentration levels and quality control samples at low, medium, and high concentrations within the calibration range. Analytical runs should be accepted only when at least 67% of QC samples are within 15% of their nominal concentrations.
Data Interpretation: The therapeutic target range for this compound steady-state trough concentrations (Cmin,ss) is still being established. However, monitoring should focus on identifying patients with extreme exposure values that may benefit from dose adjustment. The metabolite-to-parent ratio can provide insights into metabolic phenotypes that may influence drug exposure.
Regulatory Compliance: For use in clinical trials, the method should undergo complete validation following FDA and EMA guidelines, including assessment of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effects, and stability under various conditions. Additional validation for metabolite semi-quantitation should include demonstration of precision and selectivity.
This robust LC-MS/MS method provides a reliable tool for therapeutic drug monitoring of this compound and semi-quantitation of its major metabolite M42.5A, supporting personalized dosing approaches to optimize treatment outcomes in patients with BRAF-mutant cancers.
This compound is a BRAF inhibitor used in combination with other agents, such as Binimetinib (a MEK inhibitor) or Cetuximab, for treating cancers like melanoma and colorectal cancer with BRAF V600 mutations [1]. Recent phase 3 clinical trials (EORTC-2139-MG/Columbus-AD) continue to affirm its safety and efficacy profile [1].
Effective Therapeutic Drug Monitoring (TDM) is crucial due to the drug's wide inter-individual variability and the correlation between higher systemic exposure and increased grade 3-4 adverse events [2]. Developing and validating precise analytical methods is therefore foundational for ensuring patient safety and treatment efficacy.
Two primary techniques are prominently used for this compound analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of technique depends on the required sensitivity, specificity, and the complexity of the sample matrix.
This method is suitable for quantifying this compound in pharmaceutical dosage forms and is validated as per ICH guidelines [3].
This highly sensitive and specific technique is preferred for quantifying this compound and its metabolites in human plasma, essential for TDM and pharmacokinetic studies [4] [2].
The following diagram illustrates the typical workflow for developing and validating an analytical method for this compound, integrating the principles of Quality by Design (QbD):
Method validation must demonstrate the procedure is suitable for its intended purpose, following the ICH Q2(R2) guideline [5]. The core validation parameters and typical acceptance criteria for this compound methods are summarized below.
| Validation Parameter | Experimental Protocol & Description | Acceptance Criteria (Example) |
|---|---|---|
| Specificity | Analyze blank plasma and sample spiked with analyte. Confirm no interference at the retention time [2]. | No significant interference from blank matrix (>20% LLOQ response) [2]. |
| Linearity & Range | Prepare and analyze at least 6 non-zero calibration standards. Plot analyte response vs. concentration [3] [2]. | r² ≥ 0.99 (e.g., 10-4000 ng/mL in plasma [2]; 18.75–112.50 µg/mL by HPLC [3]). |
| Accuracy | Analyze QC samples at multiple concentrations (e.g., LQC, MQC, HQC) in replicate (n≥5). Compare measured vs. nominal concentration [2]. | % Recovery: 94.6% - 112.0% [2]. |
| Precision | Repeatability: Analyze multiple replicates of QC samples within the same run [2]. Intermediate Precision: Analyze QC samples on different days, by different analysts, or with different instruments [5]. | % RSD < 15% (for LLOQ < 20%) [2]. Often < 2% for drug product assay [3]. | | Detection/Quantitation Limit (LOD/LOQ) | Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response [5]. | Signal-to-noise ratio ≥ 10 for LOQ [5]. | | Robustness | Deliberately introduce small variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) [3]. | Method retains accuracy and precision; system suitability criteria are met [3]. |
Quantifying metabolites is vital for a complete pharmacokinetic profile. The major active metabolite of this compound is M42.5A (LHY746) [2]. LC-MS/MS multi-analyte methods are highly efficient for TDM, allowing simultaneous quantification of this compound, its metabolites, and other co-administered drugs like Binimetinib in a single run [4]. This significantly improves laboratory workflow efficiency.
[13C,2H3]-encorafenib).Before running analytical batches, perform an SST to ensure the instrument system is adequate.
The pharmaceutical industry is increasingly adopting Quality by Design (QbD) principles, as outlined in ICH Q8 and ICH Q14, for analytical method development [6] [7] [5]. This involves a systematic, risk-based approach to define an Analytical Target Profile (ATP), using tools like Design of Experiments (DoE) to optimize methods, and managing methods throughout their lifecycle [6]. Furthermore, trends like Real-Time Release Testing (RTRT) and the use of digital twins for virtual validation are shaping the future of pharmaceutical analytics [6].
Robust analytical methods are indispensable for the development, quality control, and safe clinical use of this compound. The RP-HPLC and LC-MS/MS methods detailed herein, when validated per ICH Q2(R2) guidelines, provide reliable tools for these purposes. Adopting a modern QbD approach ensures methods are not only validated but also well-understood and robust, facilitating regulatory approval and ensuring consistent product quality.
Encorafenib (BRAFTOVI) is a novel kinase inhibitor targeting BRAF V600E mutation in various cancers including melanoma and colorectal cancer. As a targeted therapeutic agent, its chemical stability is crucial for ensuring product quality, safety, and efficacy throughout its shelf life. Forced degradation studies, also referred to as stress testing, represent a critical component of pharmaceutical development that provides insight into the intrinsic stability of drug substances and helps identify potential degradation products that could form under various storage conditions. These studies are regulatory requirements per ICH guidelines (Q1A(R2), Q1B, Q3B(R2)) and play a vital role in establishing degradation pathways, elucididation of degradation mechanisms, and developing stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products.
The primary objectives of these application notes and protocols are to:
Forced degradation studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated storage conditions to generate representative degradation products. The systematic approach involves exposing this compound to various stress conditions including hydrolytic (acid, base), oxidative, photolytic, and thermal stresses. The experimental design should aim to achieve approximately 5-20% degradation of the active pharmaceutical ingredient, which is considered optimal for identifying major degradation products without causing excessive degradation that might lead to secondary degradation products not typically observed under normal storage conditions. According to regulatory guidelines and scientific literature, a degradation level of 5-10% is ideal for establishing the stability-indicating nature of analytical methods [1].
The structured approach to forced degradation studies should begin with a thorough understanding of this compound's chemical structure and potential labile sites. This compound contains several functional groups susceptible to degradation, including the pyrimidine ring, pyrazole ring, carbamate group, and sulfonamide moiety. The strategic experimental design should evaluate the effect of various stress factors on these functional groups while considering the drug's physicochemical properties such as pKa, solubility, and photolytic sensitivity.
Several critical factors must be considered when designing forced degradation studies for this compound:
Reference Standards and Reagents:
Instrumentation and Equipment:
Stock Solution Preparation:
Stress Condition Samples:
Sample Neutralization and Dilution:
The development of a stability-indicating method for this compound requires careful optimization of chromatographic conditions to separate the parent drug from its degradation products. Based on the forced degradation studies, the following method has been developed and validated for this compound:
Chromatographic Conditions:
Method Validation Parameters:
For identification and characterization of degradation products, LC-MS/MS methods provide essential structural information:
Mass Spectrometry Conditions:
Fragmentation Studies:
This compound was subjected to various forced degradation conditions, and the results are summarized in the table below:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Conditions | % Degradation | Major Degradation Products Formed | Remarks |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, 60°C, 5 days | 5-10% | DP-1, DP-2, DP-3 | Selective degradation at carbamate group |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 5 days | 10-15% | DP-4, DP-5, DP-6 | Hydrolysis of sulfonamide and carbamate groups |
| Oxidative Degradation | 3% H₂O₂, 25°C, 24 hrs | 15-20% | DP-7, DP-8, DP-9, DP-10, DP-11 | Defluorination and desulfonation observed |
| Photolytic Degradation | 1× ICH, 5 days | 10-15% | DP-12, DP-13, DP-14, DP-15 | Cyclization through aromatic ring flip, crimson-red solution formation |
| Thermal Degradation | 80°C, 75% RH, 5 days | <5% | DP-16, DP-17 | Minimal degradation in solid state |
Seventeen degradation products (DPs) were detected by RP-HPLC and confirmed using LC-MS. Tandem MS-intractable DPs were enriched and isolated by preparative HPLC and structurally characterized via 2D NMR [4]. Notably, this compound showed high sensitivity to UV light, producing a crimson-red solution, with DP-10 and DP-17 formed via defluorination, desulfonation, and aromatic ring flipping, leading to cyclization resulting in coloured compounds [4].
Based on the forced degradation studies, the following degradation pathways have been identified for this compound:
Table 2: Major Degradation Pathways of this compound
| Degradation Pathway | Chemical Mechanism | Structural Features Involved | Degradation Products |
|---|---|---|---|
| Hydrolysis | Nucleophilic attack on carbamate and sulfonamide groups | Isopropyl carbamic acid methyl ester, methanesulfonamide | DP-1 to DP-6 |
| Oxidation | Radical-mediated oxidation and electrophilic substitution | Pyrimidine and pyrazole rings, fluorophenyl group | DP-7 to DP-11 |
| Photodegradation | Ring flipping and cyclization | Aromatic rings, particularly chlorofluorophenyl group | DP-12 to DP-15 |
| Dehalogenation | Loss of fluorine atom | Fluorophenyl group | DP-10, DP-17 |
| Desulfonation | Loss of sulfonate group | Methanesulfonamide group | DP-10 |
The major degradation mechanism under photolytic conditions involves aromatic ring flip of the chlorofluorophenyl group, leading to cyclization and formation of colored compounds. Under oxidative conditions, defluorination and desulfonation are predominant pathways. Hydrolytic degradation primarily affects the carbamate functionality, resulting in N-dealkylation products [4].
The following diagram illustrates the experimental workflow for this compound forced degradation studies:
Figure 1: Experimental Workflow for this compound Forced Degradation Studies
The major degradation products were characterized using LC-MS/MS and NMR techniques:
The following diagram illustrates the major degradation pathways of this compound under different stress conditions:
Figure 2: Major Degradation Pathways of this compound
The forced degradation studies provide critical information for formulation scientists to develop stable dosage forms of this compound. Based on the degradation profiles, the following formulation strategies are recommended:
The stability-indicating method should be validated according to ICH guidelines Q2(R1) for the following parameters:
Forced degradation studies are regulatory requirements for submission in CTD sections:
The studies should be conducted following ICH guidelines Q1A(R2), Q1B, Q2(R1), and Q3B(R2) to ensure regulatory compliance.
The forced degradation studies conducted on this compound according to the protocols outlined in these application notes demonstrate the comprehensive stability profile of this BRAF inhibitor. This compound was found to be particularly sensitive to photolytic degradation, leading to cyclization through aromatic ring flip and formation of colored degradation products. It also showed significant degradation under oxidative conditions through defluorination and desulfonation pathways. The developed stability-indicating HPLC method effectively separated this compound from all its degradation products and can be used for stability monitoring and quality control of this compound drug substance and drug products.
The seventeen degradation products identified and characterized during these studies provide crucial information about the degradation pathways of this compound, which is essential for developing stable formulations, establishing appropriate storage conditions, and setting meaningful shelf-life specifications. These forced degradation protocols and analytical methods can be readily implemented in pharmaceutical development laboratories to support regulatory submissions and ensure the quality, safety, and efficacy of this compound throughout its product lifecycle.
Encorafenib is a kinase inhibitor targeting BRAF V600 mutations used for unresectable or metastatic melanoma, often combined with binimetinib or cetuximab [1]. Therapeutic drug monitoring (TDM) is crucial due to this compound's wide inter-individual variability (up to 320% in plasma trough concentrations) and exposure-dependent adverse events [2]. LC-MS/MS offers the specificity, sensitivity, and throughput required for reliable quantification in biological matrices, supporting TDM and pharmacokinetic studies [1] [2].
Liquid chromatography-tandem mass spectrometry combines chromatographic separation with mass-based detection. This compound and internal standards are ionized (typically via electrospray ionization in positive mode), separated by mass-to-charge ratios (m/z), and detected using multiple reaction monitoring (MRM) for high specificity [1]. This enables precise this compound quantification in complex plasma matrices, essential for therapeutic drug monitoring and pharmacokinetic studies [2].
The following workflow illustrates the complete bioanalytical process for this compound plasma quantification:
Protein Precipitation Method [1] [2]:
Alternative: Solid-phase extraction provides cleaner samples but increases processing time and cost.
Chromatographic Conditions [1]:
Mass Spectrometric Conditions [1] [2]:
Table: Optimized MRM Transitions for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
|---|---|---|---|---|
| This compound | 540.1 | 359.1 | 46 | 54 |
| This compound | 540.1 | 116.0 | 44 | 54 |
| [13C,2H3]-Encorafenib (IS) | * | * | * | * |
| M42.5A (metabolite) | * | * | * | * |
\Instrument-dependent values - requires experimental optimization [1] [2]*
Bioanalytical methods should be validated per FDA guidelines including [1] [2]:
Table: Validation Results of LC-MS/MS Methods for this compound Quantification
| Parameter | Human Plasma Method [2] | Rat Plasma Method [1] | Acceptance Criteria |
|---|---|---|---|
| Linear range (ng/mL) | 10-4000 | 0.5-3000 | R² ≥ 0.997 |
| LLOQ (ng/mL) | 10 | 0.5 | Accuracy 80-120%, CV ≤20% |
| Accuracy (%) | 94.6-112.0 | 92.9-102.3 | 85-115% |
| Precision (% RSD) | Within-run: 1.9-3.4 Between-run: 1.7-12.0 | ≤7.52 | ≤15% | | Recovery (%) | 85.6-90.9 | 92.9-102.3 | Consistent and reproducible | | Matrix effect | Normalized MF: 0.87-0.98 (%RSD <6.4) | Not specified | CV ≤15% |
The following diagram illustrates this compound's metabolic pathways and pharmacokinetic behavior, which can be characterized using the LC-MS/MS method:
The table below summarizes the most common adverse events associated with encorafenib-based therapies from key clinical trials.
| Adverse Event | This compound + Binimetinib (Melanoma/NSCLC) [1] [2] | This compound + Cetuximab (Colorectal Cancer) [3] [4] |
|---|---|---|
| Nausea | 41%-52% | 38% |
| Diarrhea | 36%-44% | 38% |
| Fatigue/Asthenia | 33%-43% | 33%-56% |
| Vomiting | 30% | 27% |
| Abdominal Pain | 28% | 28% |
| Arthralgia/Myalgia | 23%-26% | 56% |
| Dermatologic Toxicity | Rash: 22%; Hyperkeratosis: 23% | 75.5% |
| Serous Retinopathy | 20% | - |
| Pyrexia | 18% | - |
| Decreased Appetite | - | 31% |
| Photosensitivity | 5% | - |
| Laboratory Abnormalities | ALT elevation (26%; Grade ≥3: 6%) [5] | Nephrotoxicity (any grade: ~7%) [3] [4] |
Here are evidence-based troubleshooting guides for managing specific AEs.
These are among the most frequent AEs and typically occur early in treatment [3] [4].
The profile varies significantly by combination therapy.
For researchers, understanding the data and methodologies from key trials is essential.
Understanding the molecular targets helps rationalize the combination therapies and their associated toxicities. This compound and its partners inhibit key components of the MAPK pathway.
This diagram illustrates the therapeutic strategy: dual inhibition of the MAPK pathway with This compound + binimetinib blocks signaling at two points to improve efficacy and delay resistance in melanoma and NSCLC [8]. In colorectal cancer, adding cetuximab to this compound prevents EGFR-mediated resistance, a key escape mechanism in this cancer type [7].
The table below summarizes the impact of CYP3A4 inhibitors on encorafenib exposure and the corresponding clinical management recommendations.
| Inhibitor Strength | Example Drug | Impact on this compound Exposure (vs. This compound alone) | Clinical Management Recommendation |
|---|
| Strong Inhibitor | Posaconazole [1] | AUC~inf~: ↑ 183% (2.8-fold) C~max~: ↑ 68% Half-life: 4.3h to 7.3h | Avoid co-administration. If unavoidable, reduce this compound dose [2] [3]: • From 450 mg → 150 mg • From 300 mg, 225 mg, or 150 mg → 75 mg | | Moderate Inhibitor | Diltiazem [1] | AUC~inf~: ↑ 83% (1.8-fold) C~max~: ↑ 45% Half-life: 6.6h to 7.9h | Avoid co-administration. If unavoidable, reduce this compound dose [2] [3]: • From 450 mg → 225 mg • From 300 mg → 150 mg • From 225 mg or 150 mg → 75 mg |
> Post-Inhibitor Discontinuation: After stopping the CYP3A4 inhibitor, wait for 3 to 5 elimination half-lives of the inhibitor before resuming the original this compound dose [2] [3].
This compound itself affects other drugs, which is a key consideration in therapy.
For researchers designing studies to evaluate this compound DDIs, here are summaries of key clinical and model-based approaches.
This study evaluated the effect of a moderate CYP3A4 inducer on steady-state this compound and binimetinib pharmacokinetics in patients with advanced solid tumors [7].
This study design can be visualized as follows:
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful tool for predicting complex DDIs. The following workflow was used to build and apply an this compound PBPK model [8] [9].
BRAF inhibitors like encorafenib have revolutionized treatment for metastatic melanoma patients with BRAF V600E mutations, which occur in approximately 40-60% of melanoma cases. However, the therapeutic benefits are frequently limited by the development of acquired resistance, which emerges in most patients within 6-15 months of treatment initiation. This technical support resource provides comprehensive troubleshooting guides and experimental protocols to help researchers identify resistance mechanisms and develop effective strategies to overcome them.
The resistance mechanisms to BRAF inhibitors like this compound can be broadly categorized into several types. MAPK pathway reactivation remains the most common resistance mechanism, occurring in approximately 70% of resistant cases through various bypass signaling adaptations. Additionally, alternative pathway activation provides parallel survival signaling that reduces dependence on the BRAF-driven MAPK pathway. More recently, novel mechanisms involving iron metabolism and epigenetic modifications have been identified as contributors to therapeutic resistance [1] [2] [3].
Table: Major BRAF Inhibitor Resistance Mechanisms and Their Frequencies
| Resistance Category | Specific Mechanisms | Approximate Frequency |
|---|---|---|
| MAPK Pathway Reactivation | NRAS mutations | 20-30% |
| BRAF amplifications | 10-20% | |
| BRAF splicing variants (p61BRAFV600E) | 10-15% | |
| MEK mutations (MEK1-C121S, E203K, Q56P) | 5-10% | |
| COT/MAP3K8 overexpression | 5-10% | |
| Alternative Pathway Activation | PI3K-AKT-mTOR pathway activation | 15-25% |
| RTK overexpression (PDGFRβ, IGF-1R, EGFR) | 15-20% | |
| YAP/TAZ pathway activation | 10-15% | |
| Other Mechanisms | Ferritinophagy/iron metabolism dysregulation | Recently identified |
| Epigenetic modifications | 10-20% |
The MAPK signaling pathway frequently finds alternative routes to reactivate itself despite BRAF inhibition. When troubleshooting experiments where this compound treatment fails to suppress ERK phosphorylation, researchers should investigate these specific bypass mechanisms:
NRAS mutations: Screen for acquired mutations at codons Q61, G12, or G13 in the NRAS gene, which occur in 20-30% of resistant cases. These mutations promote BRAF dimerization and subsequent MAPK reactivation. Recommended detection methods include deep sequencing and RAS activity assays to identify both mutations and functional activation [2] [3].
BRAF alterations: Investigate BRAF gene amplification through qPCR or FISH analysis, as this occurs in 10-20% of resistant cases. Additionally, examine alternative splicing events that produce truncated BRAF variants (e.g., p61BRAFV600E), which form dimers independently of RAS activation. These variants can be detected using RT-PCR with variant-specific primers and Western blotting with antibodies targeting different BRAF domains [2] [3].
RAF isoform switching: In resistant cells, examine elevated expression of CRAF and ARAF using Western blotting. These isoforms can dynamically sustain MAPK activity when BRAF is inhibited. Note that resistant cells maintaining BRAF addiction through alternative RAF isoforms often remain sensitive to MEK inhibitors, providing a potential combination approach [4].
MEK mutations: Sequence MEK1/2 for acquired mutations (C121S, E203K, Q56P, K57E in MEK1; E207K, Q60P in MEK2) that maintain ERK activation despite upstream inhibition. These mutations can be identified through targeted NGS panels covering the MAPK pathway [2].
The following pathway visualization illustrates key resistance mechanisms within the MAPK signaling cascade:
Table: Detection Methods for MAPK Reactivation Mechanisms
| Resistance Mechanism | Detection Method | Key Reagents/Assays | Expected Outcome in Resistance |
|---|---|---|---|
| NRAS mutations | Next-generation sequencing | NGS panels covering NRAS hotspots | Q61K/R, G12D, G13D mutations |
| BRAF amplification | qPCR or FISH | BRAF-specific probes, reference genes | >2-fold BRAF copy number increase |
| BRAF splicing variants | RT-PCR and Western blot | Variant-specific primers, BRAF antibodies | Detection of p61BRAFV600E variant |
| MEK mutations | Sanger sequencing | MEK1/2 sequencing primers | C121S, E203K mutations in MEK1 |
| CRAF overexpression | Western blot | CRAF antibodies, loading controls | ≥2-fold CRAF protein increase |
| COT overexpression | qPCR | MAP3K8 primers, housekeeping genes | ≥3-fold MAP3K8 mRNA increase |
When MAPK inhibition is successful but cells continue to proliferate, investigate bypass pathway activation that provides alternative survival signals. The most common bypass mechanism involves the PI3K-AKT-mTOR pathway, which can be hyperactivated through several mechanisms:
Receptor Tyrosine Kinase (RTK) overexpression: Screen for elevated expression of PDGFRβ, IGF-1R, EGFR, and MET using Western blotting and flow cytometry. In resistant cells, RTK overexpression promotes PI3K/AKT signaling independently of BRAF status. This mechanism is observed in approximately 15-20% of resistant cases and can be targeted with RTK inhibitors in combination with this compound [4] [2].
PI3K-AKT pathway mutations: Sequence for activating mutations in AKT and assess PTEN status, as PTEN loss occurs in 6-7% of resistant melanomas. PTEN deficiency leads to constitutive PI3K signaling through impaired PIP3 degradation. Use PTEN immunohistochemistry and AKT phosphorylation assays to monitor pathway activity [2] [3].
YAP/TAZ pathway activation: Examine nuclear localization of YAP/TAZ using immunofluorescence, as this pathway promotes resistance by enhancing expression of cell cycle regulators. In resistant cells, YAP/TAZ knockdown has been shown to suppress viability, indicating their functional importance in maintaining the resistant phenotype [2].
AXL receptor overexpression: Evaluate AXL expression levels, as this RTK is upregulated in approximately 50% of relapsed melanomas. High AXL expression correlates with a mesenchymal phenotype and enhanced survival signaling through multiple pathways [3].
The following experimental workflow provides a systematic approach to identify and confirm alternative pathway activation:
Recent research has uncovered previously unrecognized resistance mechanisms that offer new therapeutic targets. When traditional MAPK and alternative pathways show no significant activation, investigate these emerging mechanisms:
Ferritinophagy and iron metabolism: A 2025 study established the first in vitro this compound resistance protocol in BRAF-mutated malignant melanoma cells and identified iron metabolism dysregulation as a novel resistance mechanism. Resistant cells showed increased levels of NCOA4, FTH1, and intracellular iron, suggesting that the iron metabolism-related mechanism ferritinophagy might be activated. This process can be detected using transmission electron microscopy and oxidative stress assays [1].
Epigenetic modifications: Examine changes in DNA methylation patterns and histone modifications in resistant cells. Specific alterations include differential expression of histone demethylases (KDM6A, KDM6B, KDM1B) and changes in DNA methyltransferases (DNMT3A, DNMT3B, DNMT1). These epigenetic changes can create a drug-tolerant persistent state that facilitates long-term resistance development [2].
Based on the identified resistance mechanisms, implement rational combination therapies to overcome this compound resistance:
BRAF/MEK combination: The current standard of care combines this compound with the MEK inhibitor binimetinib. This combination extends progression-free survival to approximately 14.9 months compared to 5.6 months with BRAF inhibitor monotherapy by preventing MEK-dependent MAPK reactivation [5].
BRAF/PI3K pathway combinations: When PI3K-AKT pathway activation is detected, combine this compound with PI3K or AKT inhibitors. Preclinical studies show that co-inhibition of MAPK and PI3K pathways induces striking cytotoxic effects in 3D BRAF-inhibitor resistant melanoma spheroids [4] [3].
Intermittent dosing strategies: Consider pulsatile dosing regimens to delay resistance emergence by preventing the selection of resistant clones. This approach leverages the fitness cost of resistance mechanisms in the absence of drug pressure [3].
Novel combination approaches: Target emerging resistance mechanisms like ferritinophagy by combining this compound with iron chelators or ferritinophagy inhibitors. Early research suggests iron storage, transport, and ferritinophagy have promising potential as targets for combination therapy [1].
Table: Combination Therapy Approaches Based on Resistance Mechanisms
| Resistance Mechanism | Rational Combination | Potential Agents | Expected Outcome |
|---|---|---|---|
| MEK mutations | BRAFi + ERK inhibitors | This compound + Ulixertinib | Bypass MEK entirely |
| RTK overexpression | BRAFi + RTK inhibitors | This compound + IGF-1R/AXL inhibitors | Block alternative survival signaling |
| PI3K-AKT activation | BRAFi + PI3K/AKT inhibitors | This compound + Ipatasertib | Dual pathway blockade |
| YAP/TAZ activation | BRAFi + YAP/TAZ inhibitors | This compound + Verteporfin | Suppress alternative proliferation |
| Ferritinophagy | BRAFi + Iron modulators | This compound + Iron chelators | Disrupt iron metabolism |
Q: How do I establish this compound-resistant melanoma cells in vitro?
A: Use a stepwise dose escalation protocol over 3-6 months. Begin with BRAF-mutated A375 cells at densities ranging from 7×10⁴ to 3×10⁵ cells/ml in 6-well plates. Treat cells with constant (10 nM) or increasing doses (starting at IC50/4 = 8.5 nM) of this compound for 48-hour intervals, refreshing drug-containing media each time. Monitor resistance monthly via WST-1 viability assays. The most resistant groups typically emerge after 3 months of continuous exposure [1].
Q: What are the key validation experiments for confirmed resistance?
A: Perform these essential assays: (1) Cell viability assays across this compound concentrations (0-100 nM) to calculate new IC50 values; (2) Annexin V apoptosis assays to confirm reduced drug-induced cell death; (3) Cell cycle analysis to document altered G0/G1 arrest; (4) Western blotting for p-ERK/ERK ratios to assess MAPK reactivation; and (5) RNA-Seq analysis to identify transcriptomic changes associated with resistance [1].
Q: Which controls are essential for resistance mechanism studies?
A: Always include these controls: (1) Parental sensitive cells without drug exposure; (2) Early-passage resistant cells to identify primary resistance mechanisms; (3) Late-passage resistant cells to study evolved adaptations; (4) Vehicle-treated controls (0.01% DMSO) for all experiments; and (5) Positive controls for pathway activation assays [1] [3].
Q: How can I determine if MAPK reactivation is occurring?
A: Use these sequential approaches: (1) Phospho-ERK/ERK Western blotting in resistant vs. parental cells with and without this compound treatment; (2) RAF isoform expression profiling for BRAF, CRAF, and ARAF; (3) RAS activity assays to detect hyperactive RAS signaling; (4) NRAS mutation screening at known hotspots; and (5) MEK sequencing to identify acquired mutations [4] [2] [3].
Q: What techniques can identify novel resistance mechanisms?
A: Implement these discovery approaches: (1) RNA-Seq transcriptomics to identify differentially expressed pathways; (2) Transmission electron microscopy for ultrastructural changes; (3) Oxidative stress and iron colorimetric assays for metabolic alterations; (4) Epigenetic profiling for DNA methylation and histone modifications; and (5) CRISPR-based screens to identify genes essential for resistance [1] [2].
The toxicity profile of encorafenib and its mitigation strategies differ significantly based on the specific combination therapy and cancer type. The table below summarizes the most common and clinically relevant adverse events (AEs) for the two main regimens.
| Combination & Indication | Most Common AEs (Any Grade) | Key AEs Requiring Proactive Management | Incidence of Key AEs (Grade ≥3) |
|---|
| This compound + Binimetinib (Unresectable/Metastatic Melanoma) [1] [2] [3] | Fatigue (43%), Nausea (41%), Diarrhea (36%), Vomiting (30%), Abdominal pain (28%), Arthralgia (26%) [3] | Cardiotoxicity: Asymptomatic LVEF decrease [2] [3] Hemorrhage: GI bleeding [3] Serous Retinopathy [3] Skin Toxicity: Hyperkeratosis, PPE [1] | Cardiotoxicity: 1.6% (Grade 3 LVEF decrease); 18% minor, 6% major in real-world study [2] [3] Hemorrhage: 3.2% (Grade ≥3) [3] | | This compound + Cetuximab (Metastatic Colorectal Cancer) [4] [5] | Diarrhea (38%), Nausea (38%), Fatigue (33%), Decreased appetite (31%), Abdominal pain (28%), Vomiting (27%), Dermatitis acneiform [5] | Dermatologic Toxicity: Acneiform rash, dry/itchy skin [4] [5] Gastrointestinal Toxicity [4] [5] Infusion Reactions (Cetuximab) [4] | Dermatologic: 9.7% severe events with cetuximab [5] Infusion Reaction: 2.2% (Grade 3/4) [5] |
For the AEs listed above, specific monitoring and management protocols are recommended.
Cardiac dysfunction is a known risk, but is often asymptomatic and reversible. The following monitoring protocol is standard [2] [3]:
Skin reactions are very common with EGFR inhibitor therapy. Proactive management is crucial [4] [5].
Diarrhea and nausea are common across combinations and require active intervention to maintain patients' quality of life and treatment dose intensity [4] [5].
The following workflow provides a visual summary of the key monitoring and management strategies:
The provided clinical data offers a direct link to human toxicity, which is invaluable for designing relevant preclinical models. Furthermore, recent research into underlying mechanisms can inform your experimental investigations.
The table below summarizes the key quantitative data on cuSCC incidence from clinical trials.
| Trial / Indication | Treatment Regimen | Incidence of cuSCC (any grade) | Notes |
|---|---|---|---|
| BEACON CRC [1] [2] | This compound + Cetuximab | 1.4% | Included keratoacanthoma (KA) |
| COLUMBUS [3] [4] | This compound + Binimetinib | 2.6% | Included keratoacanthoma (KA); compared to a higher incidence (21% of dermatologic reactions) with this compound single agent |
Based on the prescribing information and clinical trial guidelines, the following monitoring protocol is recommended for managing the risk of cuSCC in patients receiving this compound [2].
cuSCC and keratoacanthoma are known class effects of BRAF inhibitors. The proposed mechanism is paradoxical activation of the MAPK signaling pathway in pre-existing BRAF wild-type cells, particularly those with RAS mutations, leading to accelerated proliferation and the development of new skin malignancies [2].
For preclinical research, this highlights the importance of using models with the correct genetic context (BRAF mutant) to avoid misleading results. The combination of this compound with a MEK inhibitor (like binimetinib) has been shown in clinical studies to reduce the incidence and severity of dermatologic reactions, including cuSCC, compared to BRAF inhibitor monotherapy [3] [4]. The following diagram illustrates the paradoxical MAPK pathway activation mechanism.
The QT prolongation effect of encorafenib is dose-dependent [1]. While specific incidence rates from clinical trials are not fully detailed in the available information, the risk is significant enough to warrant a black box warning in its official prescribing information [2].
The proposed mechanism involves the inhibition of the hERG potassium channel, which is critical for cardiac repolarization. The table below summarizes the key characteristics of this risk.
| Feature | Description |
|---|---|
| Nature of Risk | Dose-dependent QTc interval prolongation [1]. |
| Potential Consequence | Increased risk of cardiac arrhythmias [3]. |
| Proposed Mechanism | Inhibition of the hERG potassium channel (rapid delayed rectifier K+ current), leading to delayed ventricular repolarization. |
| Regulatory Highlight | Included in a boxed warning in the full prescribing information [2]. |
Robust monitoring is essential for patient safety. The following protocol synthesizes recommendations from drug labels and clinical guidelines.
| Monitoring Activity | Recommended Schedule / Action |
|---|---|
| Baseline ECG | Obtain a 12-lead ECG to measure QTc interval before starting treatment [3] [2]. |
| Electrolyte Management | Assess and correct hypokalemia and hypomagnesemia before and during treatment [4] [2]. |
| Ongoing ECG Monitoring | Monitor ECG during therapy, especially in patients with cardiac comorbidities or other risk factors [3]. The frequency should be determined by patient risk. |
| Concomitant Medications | Avoid concomitant use of other drugs known to prolong the QT interval [1]. |
Emerging research is improving monitoring capabilities. A study published in Circulation demonstrated that a deep learning model (3DRECON-QT) can accurately predict QTc intervals from single-lead signals, showing high accuracy (AUC 0.942-0.943) in internal and external tests [5]. This technology could enable more continuous QTc monitoring in the future.
If QTc prolongation occurs during treatment, the following dose modifications are recommended [4]:
The standard dose reduction steps from a starting dose of 450 mg once daily (for melanoma and NSCLC) are to 300 mg once daily, and then to 225 mg once daily if necessary [4].
The workflow below summarizes the key decision points for managing QTc prolongation in patients receiving this compound.
Clinical trial and real-world data show that liver enzyme elevations are a known effect of the encorafenib and binimetinib combination. The table below summarizes the key hepatotoxicity findings:
| Aspect of Hepatotoxicity | Findings and Incidence |
|---|---|
| Overall Incidence (Any Grade) | ALT elevations occurred in 26% of patients in clinical trials [1]. |
| Clinically Significant Elevations (Grade 3-4) | AST increased in 10% and ALT increased in 9% of patients (Grade 3 or 4) [2]. ALT/AST >5x ULN occurred in 6% of patients, leading to dose modification or discontinuation in 3.6% [1]. |
| Severe DILI (Grade 4) | Rare; the first case of Grade 4 hepatotoxicity (ALT/AST >20x ULN) was published in 2019 [3]. |
| Typical Pattern | Often transient and asymptomatic; most cases are self-limiting or resolve with dose modification [1]. Can present with a hepatocellular pattern of injury (predominant ALT/AST elevation) [3] [4]. |
Proactive monitoring and prompt intervention are critical for managing hepatotoxicity risk in both clinical trials and practice.
The table below summarizes the incidence of key GI adverse events from major clinical trials [1] [2] [3].
| Adverse Event | Incidence in BEACON CRC (this compound + Cetuximab) | Incidence in BREAKWATER (this compound + Cetuximab + mFOLFOX6) | Common Grade |
|---|---|---|---|
| Diarrhea | 38% (any grade) [1] | Very Common (reported as a most common AE) [3] | Mostly Grade 1-2 [2] |
| Nausea | 38% (any grade) [1] | Very Common (reported as a most common AE) [3] | Mostly Grade 1-2 [2] |
| Vomiting | 27% (any grade) [1] | Very Common (≥25%) [3] | - |
| Abdominal Pain | 28% (any grade) [1] | Very Common (≥25%) [3] | - |
For researchers and clinicians, understanding the timing and management of these events is critical for patient care and trial design.
For professionals involved in drug development, the following points are crucial for structuring trials and monitoring safety.
Q: What is the recommended action if a patient experiences severe diarrhea during this compound treatment? A: For severe or persistent diarrhea (e.g., 4 or more loose bowel motions per day), patients should contact their doctor immediately or go to the emergency department. Treatment with antidiarrheal medication should be initiated, and patients must be assessed for dehydration. A temporary treatment break may be necessary [4].
Q: How should a missed dose or vomiting after dosing be handled? A:
Q: Are there any critical drug-drug interactions to be aware of? A: Yes. Strong or moderate CYP3A4 inhibitors and inducers should be avoided, as they can affect this compound levels. Patients should also avoid grapefruit and grapefruit juice. Concurrent use of drugs known to prolong the QT interval should also be avoided [6] [7].
The diagram below outlines the clinical decision-making pathway for managing GI adverse events.
The table below summarizes the key characteristics of the ocular adverse events associated with encorafenib, particularly when used in combination with the MEK inhibitor binimetinib.
| Toxicity Feature | Clinical Description & Key Characteristics |
|---|---|
| Primary Ocular AE | Serous Retinal Detachment (SRD) / MEK inhibitor-associated retinopathy (MEKAR) [1] [2] [3]. |
| Underlying Mechanism | Inhibition of the MAPK pathway, leading to increased permeability of the Retinal Pigment Epithelium (RPE) via aquaporin 1 dysregulation, causing subretinal fluid accumulation [1] [4]. |
| Typical Onset | Early in treatment; often within days to weeks. However, cases with onset after several months have been reported [1] [2]. |
| Clinical Symptoms | Blurred vision, metamorphopsia, photopsia, visual disturbances. A significant proportion of patients can be asymptomatic [1]. |
| OCT Findings | Multifocal, serous neurosensory retinal detachments. Configurations can be "dome," "caterpillar," "wavy," or "splitting" [1]. It is often bilateral [1] [2]. |
| Fluid Dynamics | A key characteristic is rapid fluctuation; SRD can appear and resolve within hours, even on continued therapy [2]. |
| Other Ocular AEs | Uveitis, dry eye, conjunctivitis, and retinal vein occlusion (RVO) have been reported with BRAF/MEK inhibitor therapies [1] [3]. |
The following workflow and table outline a standardized approach for monitoring and managing patients on this compound, synthesizing recommendations from the literature.
| Monitoring & Management Action | Protocol Details | | :--- | :--- | | Baseline Examination | A comprehensive ophthalmic exam prior to treatment initiation is recommended. This should include visual acuity, slit-lamp examination, dilated funduscopic examination, and Optical Coherence Tomography (OCT) imaging [4]. | | Routine Monitoring | For patients on combination therapy, one source recommends baseline evaluation and 3 monthly visits after initiation [1]. In clinical practice, regular monitoring (e.g., every 2-3 months) with OCT is common during active treatment. | | Symptomatic Triage | Any patient reporting new visual symptoms requires urgent ophthalmologic evaluation. Patients should be advised to monitor vision at home (e.g., with an Amsler grid) and report changes immediately [1] [4]. | | Management by Severity |
For researchers and clinicians, understanding these additional facets is crucial for trial design and patient management:
| Metric | Encorafenib + Binimetinib (E+B) | Dabrafenib + Trametinib (D+T) | Notes & Sources |
|---|
| Overall Response Rate (ORR) | Superior to D+T (OR=1.86; 95% CrI 1.10, 3.17) [1] | -- | Network Meta-Analysis (NMA) of clinical trials [1]. | | Median Overall Survival (OS) | 33.6 months [2] | 25.3 months [3] | Indirect comparison from separate clinical trials. | | 5-Year OS Rate | 35% [2] | 34% [2] | Long-term survival rates are comparable. | | Safety (Serious Adverse Events) | Favorable profile vs. other combinations [1] | -- | E+B had fewer SAEs than vemurafenib+cobimetinib in NMA [1]. | | Real-World 1st Line mPFS | 10.3 - 12.0 months [4] [2] | -- | Real-world evidence for E+B. | | Real-World 1st Line ORR | 58.5% - 75% [4] [2] | -- | Real-world evidence for E+B. | | MBM 1-Year OS | -- | 45% (95% CI 38–51%) [5] | Meta-analysis for D+T in Melanoma Brain Metastases (MBM). | | MBM 6-month PFS | -- | 46% (95% CI 40–52%) [5] | Meta-analysis for D+T in MBM. |
The comparative advantages are supported by specific experimental and real-world data.
The findings in the table are derived from rigorous methodologies. Here are the details of the key experiments cited:
Network Meta-Analysis Protocol [1]:
In Vitro Anti-Proliferation and Apoptosis Assay [3]:
Real-World Study Design (BECARE Study) [2]:
The following diagram illustrates the mechanistic pathway of BRAF/MEK inhibitors and the logical flow of the in vitro experiments that generated the supporting data.
To summarize the key takeaways for researchers and drug development professionals:
The table below summarizes key safety data from phase III clinical trials and recent large-scale analyses to facilitate a direct comparison [1] [2] [3].
| Adverse Event (AE) Category | Encorafenib + Binimetinib (COLUMBUS Study) | Vemurafenib + Cobimetinib (coBRIM Study) |
|---|---|---|
| General Discontinuation due to AEs | 5% [4] | 13% [5] |
| Most Common AEs (≥25%) | Fatigue (43%), Nausea (41%), Diarrhea (36%), Vomiting (30%), Abdominal Pain (28%), Arthralgia (26%) [4] | Data not fully specified in sources; common AEs included rash, diarrhea, photosensitivity, and CPK increase [2] |
| Pyrexia (All Grades) | 18% [1] | 30% [1] |
| Photosensitivity (All Grades) | 5% [1] | 30% [1] |
| Serous Retinopathy | 20% (0% discontinuation) [1] | 2% [1] |
| Left Ventricular Dysfunction | 7% (any grade); 1.6% (Grade 3) [4] | Data not fully specified in sources; LVSD is a known class effect [6] |
| Hemorrhage (All Grades) | 19%; 3.2% (≥Grade 3) [4] | Data not fully specified in sources |
| QT Prolongation | Reported as a known risk [7] [4] | Reported as a known risk [6] |
| Key Cardiovascular AEs (FAERS Data) | ||
| • Cardiac Failure | Reporting Odds Ratio (ROR) not significantly elevated in FAERS analysis [6] | ROR: 3.76 (95% CI: 2.6-5.42) [6] |
| • Atrial Fibrillation | ROR not significantly elevated in FAERS analysis [6] | ROR not significantly elevated in FAERS analysis [6] |
| • Pulmonary Embolism | ROR not significantly elevated in FAERS analysis [6] | ROR: 2.79 (95% CI: 1.83-4.24) [6] |
Clinical Trial Designs: The safety data in the table primarily comes from two pivotal, randomized, phase III trials [1] [2].
Pharmacovigilance Study (FAERS): The cardiovascular safety data comes from a 2025 analysis of the FDA Adverse Event Reporting System (FAERS) [6].
Key Preclinical Experimental Models: In vitro studies provide mechanistic insights and methods for head-to-head drug activity comparison [8].
The following diagram illustrates the shared mechanistic target of these combination therapies, providing context for their efficacy and overlapping toxicities.
Tolerability and Management: The This compound/binimetinib combination appears to have a lower incidence of pyrexia and photosensitivity, which are notable class effects [1]. While it has a higher rate of serous retinopathy, this rarely led to treatment discontinuation in trials and is generally manageable with dose modifications [1] [4]. The overall lower discontinuation rate (5%) suggests potentially better tolerability [4].
Cardiovascular Safety Signals: Recent real-world pharmacovigilance data highlights combination-specific cardiovascular risks. The vemurafenib/cobimetinib combination shows a stronger signal for cardiac failure and pulmonary embolism, whereas dabrafenib/trametinib (not directly asked about) was associated with a higher signal for QT prolongation and atrial fibrillation [6]. This underscores the need for tailored cardiovascular monitoring based on the chosen regimen.
Pharmacological Rationale: The distinct safety profile of this compound/binimetinib may be partly attributed to the pharmacological properties of this compound, which has a longer dissociation half-life and a higher paradoxical index, potentially leading to more sustained target inhibition and differing off-target effects compared to vemurafenib [3].
| Cancer Type | Therapy Regimen | Comparison | Median OS (Months) | Median PFS (Months) | Hazard Ratio (HR) for OS | Source (Trial) |
|---|---|---|---|---|---|---|
| Metastatic Melanoma (BRAF V600–mutant) | This compound + Binimetinib | vs Vemurafenib | 33.6 vs 16.9 | 14.9 vs 7.3 | 0.61 (95% CI, 0.48-0.79) | COLUMBUS [1] [2] |
| Metastatic Colorectal Cancer (BRAF V600E–mutant) | This compound + Cetuximab | vs Chemotherapy + Cetuximab | 9.3 vs 5.9 | Not Detailed in Sources | 0.61 (95% CI, 0.48-0.77) | BEACON [3] |
| Metastatic NSCLC (BRAF V600E–mutant) | This compound + Binimetinib (Treatment-naive) | Single-arm study | Not Reached | 30.2 | Not Applicable | PHAROS [4] |
| Metastatic NSCLC (BRAF V600E–mutant) | This compound + Binimetinib (Previously Treated) | Single-arm study | 22.7 | 9.3 | Not Applicable | PHAROS [4] |
To ensure the data's reliability, here are the methodologies used in the primary trials referenced above.
COLUMBUS Trial (Melanoma) [1] [2]
BEACON CRC Trial (Colorectal Cancer) [3]
PHAROS Study (NSCLC) [4]
The following diagram illustrates the mechanism by which this compound and binimetinib work together to inhibit tumor growth in BRAF V600-mutant cancers.
The table below synthesizes key data from a 2022 network meta-analysis and clinical trials, comparing the three approved BRAF/MEK inhibitor combinations for unresectable or metastatic BRAF V600-mutant melanoma [1] [2].
| Regimen | Median PFS (Months) | Median OS (Months) | 5-Year OS Rate | Key Comparative Safety Findings (from NMA) |
|---|
| Encorafenib + Binimetinib | 14.9 [2] | 33.6 [2] | 34.7% [2] | Fewer SAEs vs. Vemurafenib + Cobimetinib [1] Fewer discontinuations due to AEs vs. Vemurafenib + Cobimetinib [1] | | Dabrafenib + Trametinib | 11.1 [2] | 25.9 [2] | 34% [2] | this compound + Binimetinib was superior for overall response rate [1] | | Vemurafenib + Cobimetinib | 12.6 [2] | 22.5 [2] | 31% [2] | this compound + Binimetinib had a more favorable safety profile (see above) [1] |
Abbreviations: PFS, Progression-Free Survival; OS, Overall Survival; SAEs, Serious Adverse Events; NMA, Network Meta-Analysis.
The table below lists the most frequently reported adverse events (any grade) associated with the this compound and binimetinib combination from the COLUMBUS trial [2].
| Adverse Event | Incidence (Any Grade) |
|---|---|
| Fatigue | 43% |
| Nausea | 44% |
| Diarrhea | 38% |
| Vomiting | 32% |
For researchers, the methodology behind the comparative data is critical. Here are the details of the key experiments cited.
1. Network Meta-Analysis (NMA) Protocol [1]
2. Pivotal Clinical Trial: COLUMBUS Study (Phase III) [2]
This compound and binimetinib work through synergistic inhibition of the MAPK signaling pathway, a key driver of cell proliferation in BRAF-mutant melanoma [2] [3]. The following diagram illustrates this targeted pathway and the points of inhibition.
This diagram shows how mutant BRAF protein constitutively activates the MAPK pathway. This compound directly inhibits mutant BRAF, while binimetinib inhibits the downstream MEK protein. Their combination provides dual inhibition, which increases antitumor activity, delays the development of resistance, and can mitigate some toxicities associated with BRAF inhibitor monotherapy [2].
The collected data indicates that among the approved doublet therapies, This compound plus binimetinib demonstrates a favorable efficacy and safety profile [1]. The combination's once-daily (this compound) and twice-daily (binimetinib) dosing schedule may also be a practical consideration in treatment management [2].
The table below summarizes the clinical profile of this compound and its main alternatives in BRAF V600E-mutant mCRC.
| Feature | This compound | Vemurafenib | Dabrafenib |
|---|---|---|---|
| Key Approved Combination in mCRC | Cetuximab (with or without chemotherapy) [1] [2] | Not approved for single-agent use in mCRC [3] | Not approved for single-agent use in mCRC [3] |
| Pharmacodynamic Profile | Longer target binding and more sustained pathway inhibition [4] [1] | Shorter target binding compared to this compound [4] | Shorter target binding compared to this compound [4] |
| Efficacy as Monotherapy in mCRC | Ineffective due to EGFR-mediated resistance [3] [5] | Ineffective (response rate <5%) due to EGFR-mediated resistance [3] [5] | Ineffective due to EGFR-mediated resistance [3] |
| Rationale for Combination | Dual inhibition of BRAF V600E and EGFR to block pathway reactivation [4] [5] | N/A | N/A |
| Key Pivotal Trial (Later-line) | BEACON CRC (Phase III) [4] | N/A | N/A |
| Key Pivotal Trial (First-line) | BREAKWATER (Phase III) [1] [2] | N/A | N/A |
The efficacy of this compound combinations is supported by robust phase III trials.
BEACON CRC Trial (Later-line Therapy)
BREAKWATER Trial (First-line Therapy)
Understanding the biology of BRAF inhibition is key to understanding its clinical use.
Figure 1: MAPK signaling pathway and resistance mechanisms to BRAF inhibition in mCRC. BRAF V600E mutation drives constitutive signaling. While BRAF inhibitors block the mutant protein, resistance occurs through multiple adaptive mechanisms.
Key Experimental Models in Resistance Studies
Current research focuses on overcoming resistance to further improve patient outcomes:
| Treatment Regimen | Study Type / Population | Overall Response Rate (ORR) | Median Duration of Response (mDoR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
|---|---|---|---|---|---|
| Encorafenib + Binimetinib | COLUMBUS Part 1 (7-year update, Phase III) [1] | 64% | 18.6 months [2] | 14.9 months [2] | 33.6 months [2] |
| This compound + Binimetinib | COLUMBUS Part 1 (7-year update) - 1st Line [1] | 75% [3] | 12.0 months [3] | 15.8 months [4] | |
| This compound + Binimetinib | Real-World (BECARE study, 1st Line) [3] | 75% | 12.0 months | 15.8 months [4] | |
| This compound + Binimetinib | Real-World (BECARE study, 2nd Line after Immunotherapy) [3] | 77.8% | 12.5 months | ||
| Vemurafenib Monotherapy | COLUMBUS Part 1 (7-year update, Phase III) [1] | 41% | 12.3 months [2] | 7.3 months [2] | 16.9 months [2] |
This compound and binimetinib work synergistically to inhibit key proteins in the MAPK signaling pathway, which is hyperactive in BRAF-mutant melanomas [5].
This combination blocks the proliferation and survival of melanoma cells harboring BRAF V600 mutations. The following diagram illustrates the targeted inhibition of this pathway.
The primary data for this compound plus binimetinib comes from the COLUMBUS trial (NCT01909453), a two-part, multicenter, randomized, open-label, active-controlled, phase III study [1] [2].
Study Design (Part 1): Patients were randomized 1:1:1 to receive:
Patient Population: Adults with locally advanced unresectable or metastatic BRAF V600E/K-mutant melanoma, who were either treatment-naive or had progressed after first-line immunotherapy. Prior BRAF or MEK inhibitor therapy was not allowed [1] [6].
Stratification Factors: Randomization was stratified by American Joint Committee on Cancer (AJCC) stage, Eastern Cooperative Oncology Group (ECOG) performance status (0 vs. 1), and (after a protocol amendment) prior use of first-line immunotherapy [2].
Primary and Key Secondary Endpoints: The primary endpoint was PFS assessed by a blinded independent central review (BICR). A key secondary endpoint was OS. Other endpoints included ORR, duration of response, safety, and quality of life [2].
Statistical Analysis: Efficacy was assessed in the intent-to-treat (ITT) population. Time-to-event endpoints like PFS and OS were estimated using the Kaplan-Meier method and compared using Cox proportional hazards models to calculate hazard ratios (HRs) and confidence intervals (CIs) [2].
| BRAF/MEK Inhibitor Combination | Most Common Adverse Events (All Grades) | Notable Grade ≥3 Adverse Events & Serious Risks | Comparative Safety Findings (vs. other combinations) |
|---|
| Encorafenib + Binimetinib [1] [2] [3] | Nausea, diarrhea, vomiting, arthralgia, fatigue, blurred vision [3] [4] | - Grade ≥3 TRAEs: ~14.5% (real-world) to ~70% (trial, any AE) [2] [3]
For drug development professionals, understanding the specific nature and underlying mechanisms of these adverse events is crucial.
The following diagram illustrates the pathways leading to both efficacy and adverse events.
The comparative data presented are derived from several robust methodological approaches.
The safety profile of this compound in combination with binimetinib is distinct within the BRAF/MEK inhibitor class. Its favorable pyrexia profile and lower rate of treatment discontinuations are advantageous. However, its association with specific neurological and gastrointestinal toxicities requires proactive management strategies in clinical practice and continued monitoring in post-marketing studies.
| Regimen | Trial Name | Median PFS (Months) | Median OS (Months) | ORR (%) | Reference |
|---|---|---|---|---|---|
| Encorafenib + Binimetinib | COLUMBUS (Part 1) | 14.9 | 33.6 | 63% | [1] |
| Dabrafenib + Trametinib | COMBI-d/v (Pooled) | 11.1 | 25.9 | 67% | [1] |
| Vemurafenib + Cobimetinib | coBRIM | 12.6 | 22.5 | 70% | [1] |
A network meta-analysis of targeted therapies concluded that among doublet therapies, enco+bini showed a favorable efficacy profile, being superior to dabrafenib + trametinib for overall response rate (ORR) and generally comparable to the triplet combination of atezolizumab + vemurafenib + cobimetinib [2] [3].
The safety profiles of these regimens have distinct characteristics. Enco+bini appears to offer a manageable and often favorable tolerability profile.
| Adverse Event (Any Grade) | This compound + Binimetinib (%) | Dabrafenib + Trametinib (%) | Vemurafenib + Cobimetinib (%) |
|---|---|---|---|
| Nausea | 44 | 37 | 44 |
| Diarrhea | 38 | 36 | 61 |
| Vomiting | 32 | 31 | 28 |
| Fatigue | 43 | 35 | 38 |
| Pyrexia | 20 | 58 | 32 |
| Arthralgia | 28 | 29 | 39 |
| Rash | 16 | 28 | 42 |
| Photosensitivity | 4 | Not Reported | 35 |
| Increased ALT | 11 | 48 | 27 |
The same network meta-analysis found that enco+bini had a statistically significant favorable safety profile, resulting in fewer serious adverse events and fewer discontinuations due to adverse events compared to both vemurafenib + cobimetinib and the atezolizumab triplet therapy [2] [3].
For researcher reference, here are key methodologies from critical studies.
The this compound and binimetinib combination provides synergistic inhibition of the MAPK pathway.
The this compound and binimetinib regimen is established or emerging across multiple BRAF V600E-mutant cancers:
The this compound and binimetinib combination represents a compelling option in the BRAF/MEK inhibitor landscape, characterized by robust efficacy and a manageable safety profile.
The table below summarizes the core properties of encorafenib, dabrafenib, and vemurafenib based on pre-clinical and clinical data [1].
| Parameter | This compound | Dabrafenib | Vemurafenib |
|---|---|---|---|
| BRAF Binding Kinetics (Dissociation Half-life, T₁/₂-diss) | >30 hours [1] | ~2 hours [1] | ~0.5 hours [1] |
| Paradoxical MAPK Activation Index | 50 [1] | 10 [1] | 5.5 [1] |
| Incidence of cSCC/KA (from clinical trials) | 4% [1] | 6-10% [1] | 18-19% [1] |
| This compound Specific PK Properties [2] [1] | |||
| Bioavailability | ~85% | Information not available in search results | Information not available in search results |
| Time to Cmax (Tmax) | ~2 hours | Information not available in search results | Information not available in search results |
| Elimination Half-life | ~6 hours (plasma) [1] | Information not available in search results | Information not available in search results |
| Primary Metabolic Enzymes | CYP3A4, CYP2C19, CYP2D6 [1] | Information not available in search results | Information not available in search results |
| Key Differentiator | Slow off-rate kinetics for prolonged target suppression [1] | Information not available in search results | Information not available in search results |
The comparative data in the table above is derived from specific experimental protocols:
BRAF inhibitors work by targeting a key component in the MAPK signaling pathway. The following diagram illustrates this pathway and the mechanism of paradoxical activation.
Mechanistic Explanation:
The unique pharmacological profile of this compound has direct clinical implications: